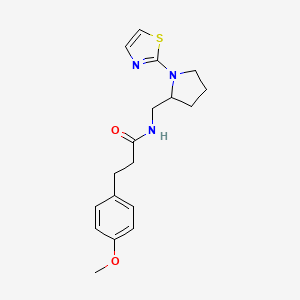
3-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Coupling of the Thiazole and Pyrrolidine Rings: This step involves the formation of a bond between the thiazole and pyrrolidine rings, often through nucleophilic substitution or coupling reactions.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing each step for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine, or the thiazole ring, reducing it to a dihydrothiazole.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, halogens (chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dihydrothiazoles.
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.
Hydrolysis: Carboxylic acids, amines.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving microbial infections or cancer.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide depends on its specific application:
Antimicrobial Activity: It may inhibit microbial growth by interfering with the synthesis of essential biomolecules or by disrupting cell membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by activating specific signaling pathways or by inhibiting key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(4-Methoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
3-(4-Methoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its propanamide moiety, in particular, may influence its solubility, reactivity, and interaction with biological targets differently compared to its analogs with acetamide, butanamide, or benzamide groups.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-7-4-14(5-8-16)6-9-17(22)20-13-15-3-2-11-21(15)18-19-10-12-24-18/h4-5,7-8,10,12,15H,2-3,6,9,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXPJTZNLFUCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)
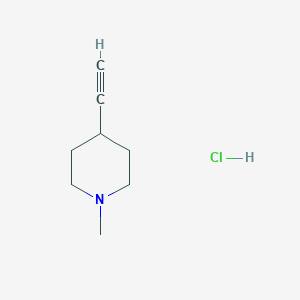

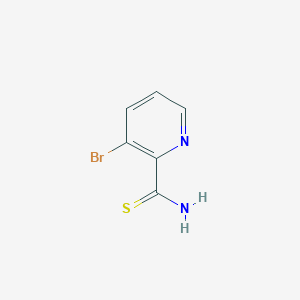
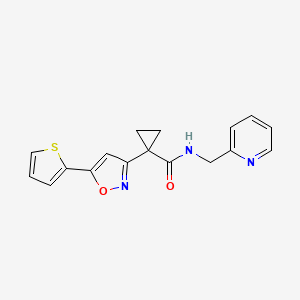
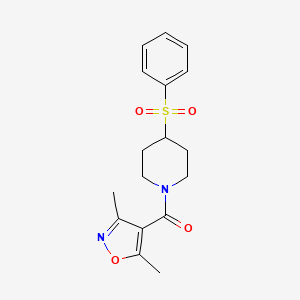
![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)

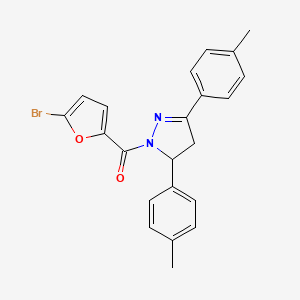
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
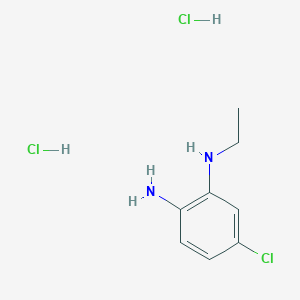
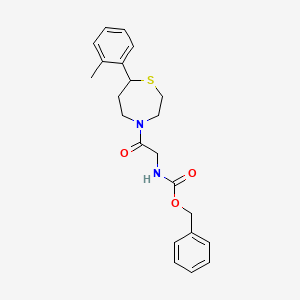
![N-[(4-chlorophenyl)methyl]-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2639470.png)
